Melarsen

Description

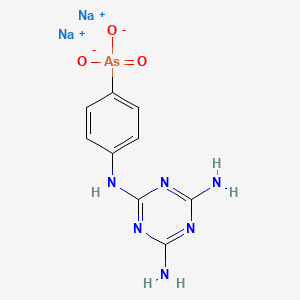

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3599-28-8 |

|---|---|

Molecular Formula |

C9H9AsN6Na2O3 |

Molecular Weight |

370.11 g/mol |

IUPAC Name |

disodium;2-N-(4-arsonatophenyl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C9H11AsN6O3.2Na/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19;;/h1-4H,(H2,17,18,19)(H5,11,12,13,14,15,16);;/q;2*+1/p-2 |

InChI Key |

JNAIKRZHFZIVBS-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)([O-])[O-].[Na+].[Na+] |

Other CAS No. |

3599-28-8 |

Synonyms |

melarsen N-(4,6-diamino-s-triazin-2-yl)arsanilic acid disodium salt p-(4,6-diamino-s-triazin-2-yl)aminophenylarsonic acid dihydrate |

Origin of Product |

United States |

Historical Trajectories and Seminal Discoveries in Melarsen Research

Early Arsenical Chemotherapy and Precursors to Melarsen

The use of arsenic-based compounds for medicinal purposes dates back centuries, but their systematic development for chemotherapy began in the early 1900s. A key precursor to this compound was Atoxyl, an organoarsenic compound introduced for the treatment of sleeping sickness. nih.gov While it showed some efficacy, Atoxyl's utility was hampered by its severe toxicity, often causing blindness in patients. e-periodica.ch This led to further research to develop safer and more effective arsenicals.

Another significant predecessor was tryparsamide, a derivative of Atoxyl developed in 1919. nih.gov This compound could cross the blood-brain barrier, making it the first drug capable of treating the late, neurological stage of sleeping sickness. nih.gov However, like Atoxyl, it carried the risk of optic nerve damage and its effectiveness was limited, particularly against the Trypanosoma brucei rhodesiense subspecies. taylorandfrancis.com The high toxicity and emerging resistance to these early arsenicals created an urgent need for new therapeutic agents. nih.gov

Genesis of this compound and Melarsoprol (B1676173): Synthesis and Initial Characterization

The development of this compound was spearheaded by the Swiss pathologist, microbiologist, and chemist Ernst Friedheim. nih.gov In 1938, Friedheim synthesized this compound, a melamine (B1676169) derivative of Atoxyl. nih.gov His rationale was based on the observation that all arsenicals demonstrating significant trypanocidal (parasite-killing) activity contained nitrogen. nih.gov this compound proved to be less toxic than its predecessors, though more expensive to produce. nih.gov

Recognizing that trivalent arsenicals were significantly more potent than the pentavalent forms like this compound, Friedheim then synthesized its trivalent analogue, this compound Oxide. nih.gov This new compound was highly effective against trypanosomes but was also extremely toxic. nih.gov

The breakthrough came when Friedheim ingeniously combined this compound Oxide with dimercaprol, also known as British anti-Lewisite (BAL), an antidote developed during World War II against arsenic-based chemical weapons. nih.govresearchgate.net This reaction yielded a new compound in 1949: Melarsoprol. taylorandfrancis.com Melarsoprol was found to be significantly less cytotoxic than this compound Oxide while retaining potent trypanocidal activity. nih.govresearchgate.net It is a prodrug, meaning it is metabolized within the body into the active compound, this compound Oxide. wikipedia.orgnih.gov This active form, this compound Oxide, exerts its effect by binding to sulfhydryl groups on essential parasite enzymes, such as pyruvate (B1213749) kinase, and by forming a disruptive adduct with trypanothione (B104310), a molecule crucial for the parasite's ability to handle oxidative stress. wikipedia.orgpatsnap.com

Table 1: Key Chemical Compounds in the this compound Developmental Pathway

| Compound Name | Chemical Formula | Key Role |

|---|---|---|

| This compound | C₉H₉AsN₆Na₂O₃ | The initial, less toxic pentavalent arsenical synthesized by Friedheim. nih.govepa.gov |

| This compound Oxide | C₉H₉AsN₆O | The more potent, but more toxic, trivalent analogue of this compound; the active metabolite of Melarsoprol. nih.govnih.gov |

| Melarsoprol | C₁₂H₁₅AsN₆OS₂ | The less toxic prodrug resulting from the combination of this compound Oxide and British anti-Lewisite (BAL). taylorandfrancis.comwikipedia.org |

| Atoxyl | Not Applicable | An early organoarsenic precursor used for sleeping sickness, noted for its high toxicity. nih.gov |

Evolution of Research Paradigms in Trypanosomiasis Chemotherapy

The introduction of this compound, and more importantly its successor Melarsoprol, fundamentally shifted the treatment paradigm for human African trypanosomiasis. For the first time, a relatively effective treatment was available for the late, neurological stage of the disease caused by T. b. rhodesiense. taylorandfrancis.com Melarsoprol became the drug of choice for late-stage sleeping sickness for decades, and its development is considered a landmark in chemotherapy. nih.govnih.gov

However, the significant toxicity of Melarsoprol, including a risk of fatal reactive encephalopathy, meant that the search for better treatments was far from over. nih.gov The reliance on a toxic arsenical underscored the limitations of the existing therapeutic options. This spurred further research, eventually leading to the development of non-arsenical drugs. The paradigm began to shift away from metal-based chemotherapy towards more targeted, less toxic molecules. The introduction of drugs like eflornithine (B1671129) in the latter half of the 20th century, and more recently fexinidazole, marked a new era in trypanosomiasis treatment, offering safer and often simpler administration protocols. taylorandfrancis.comnih.gov

Contextualizing this compound in the Landscape of Neglected Tropical Disease Research

Human African trypanosomiasis is classified by the World Health Organization (WHO) as a neglected tropical disease (NTD). nih.gov These are diseases that disproportionately affect impoverished populations in tropical and subtropical regions and have historically received inadequate funding for research and development. nih.govnih.gov

The development of this compound and Melarsoprol occurred in an era when pharmaceutical research for such diseases was often driven by colonial-era health priorities and individual scientific efforts rather than large-scale, coordinated public health initiatives. mdpi.com The story of this compound is emblematic of the challenges in NTD research: the need to find effective treatments for devastating diseases in the absence of significant commercial interest. unomaha.edu The reliance on a drug with the toxicity profile of Melarsoprol for so many years highlights the profound neglect these diseases have faced. nih.gov The push to develop alternatives was not only a scientific endeavor but also a reflection of a growing global health consciousness and the recognition that populations affected by NTDs deserve safer and more effective therapies. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Atoxyl |

| Tryparsamide |

| This compound Oxide |

| British anti-Lewisite (BAL) |

| Melarsoprol |

| Eflornithine |

Synthetic Methodologies and Chemical Derivatization of Melarsen

Established Synthetic Pathways for Melarsen and its Intermediates

Conversion from Trichlorotriazine (B8581814) to Diaminochlorotriazine (B1259301)

The initial step in the synthesis is the conversion of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, into a diaminochlorotriazine (DCT) intermediate. justia.comgoogle.com This transformation is typically achieved through a controlled ammonolysis reaction.

The reaction of cyanuric chloride with amines is a stepwise process where the reactivity of the remaining chlorine atoms decreases with each substitution. nih.gov This allows for the selective synthesis of di-substituted products. For the preparation of 2,4-diamino-6-chloro-s-triazine, cyanuric chloride is treated with ammonia (B1221849). acs.org The process often involves the gradual addition of trichlorotriazine into an ammoniacal medium, which can be an aqueous ammonia solution. justia.comgoogle.com The temperature is a critical parameter; the first two chlorine atoms can be displaced by ammonia at relatively low temperatures, while the third requires more forcing conditions. By carefully controlling the stoichiometry and reaction temperature, typically between 0°C and 40°C, the reaction can be stopped effectively at the diamino stage. nih.govjustia.com One patented method specifies heating the solution to approximately 40°C for about 90 minutes to ensure the completion of the second substitution while minimizing the formation of the tri-substituted melamine (B1676169). justia.comgoogle.com The resulting diaminochlorotriazine is a crucial, stable intermediate for the subsequent steps. justia.com

Synthesis of this compound Acid Hydrochloride

The next stage involves the synthesis of N-(4,6-diamino-1,3,5-triazin-2-yl)arsanilic acid, also known as this compound acid. This is achieved by the reaction of the previously prepared diaminochlorotriazine (DCT) with p-arsanilic acid. justia.comgoogle.com This reaction is essentially a nucleophilic aromatic substitution where the amino group of arsanilic acid displaces the remaining chlorine atom on the triazine ring.

The process is typically carried out in an aqueous medium where the DCT is reacted with arsanilic acid. justia.comgoogle.com The reaction temperature can range from 0°C to 95°C. google.com Following the condensation reaction, the product, this compound acid, is precipitated from the solution by acidification, yielding this compound acid hydrochloride (MAH). justia.comgoogle.com The purity of the starting DCT is considered highly important for minimizing the formation of impurities in this and subsequent steps. justia.com An older synthetic route described reacting 2,4,6-trichloro-1,3,5-triazine directly with arsanilic acid in an aqueous medium, followed by conversion to MAH with ammonia solution and hydrochloric acid at high temperatures (110-130°C), though building the triazine core first is also a common strategy. google.comgoogle.com Purified preparations of this compound acid hydrochloride with a purity greater than 99% can be obtained through these controlled processes. google.com

Reduction to this compound Oxide Dihydrate

The arsenic in this compound acid is in the pentavalent state (As(V)), which is less active as a trypanocidal agent. Therefore, a reduction step is necessary to convert it to the more potent trivalent state (As(III)), yielding this compound oxide. taylorandfrancis.com

This reduction of this compound acid hydrochloride (MAH) is carried out in an aqueous, aqueous-alcoholic, or organic medium. justia.comgoogle.com A common reducing agent for this transformation is sulfur dioxide (SO₂). chemicalbook.com The reaction is often catalyzed by trace amounts of potassium iodide (KI). google.com For instance, dry this compound acid can be treated with sulfur dioxide in a methanol (B129727) medium containing hydrochloric acid and potassium iodide at around 40°C. google.com The progress of the reduction can be monitored over time, with reaction times extending for several hours to achieve high conversion rates. google.com Upon completion of the reduction, the resulting this compound oxide is recovered by precipitation. justia.comgoogle.com The product is typically isolated as a dihydrate. justia.comgoogle.com

Production of this compound Prodrugs and Analogues

This compound oxide serves as the key intermediate for the synthesis of important second-generation arsenical drugs. researchgate.net These derivatizations aim to improve the therapeutic profile of the parent compound.

Derivatization to Melarsoprol (B1676173) (Mel B)

Melarsoprol, also known as Mel B, is a prodrug formed by the complexation of this compound oxide with a dithiol compound. wikipedia.org This derivatization was a significant advancement, as the resulting product was found to be better tolerated than this compound oxide. researchgate.net

The synthesis involves reacting this compound oxide with 2,3-dimercaptopropanol, which is also known as British Anti-Lewisite (BAL). researchgate.net This reaction forms a stable five-membered dithiaarsolane ring. The resulting compound, (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol, is known as melarsoprol. wikipedia.org In the body, melarsoprol is metabolized back to the active trivalent arsenical, this compound oxide. taylorandfrancis.comwikipedia.org

Synthesis of Melarsomine (B1202558) Dihydrochloride (B599025)

Melarsomine is another important analogue of this compound, used in veterinary medicine. ymaws.commedchemexpress.com Its synthesis also starts from this compound oxide.

The production of melarsomine dihydrochloride involves the reaction of this compound oxide dihydrate with cysteamine (B1669678) hydrochloride. justia.comgoogle.comgoogle.com Specifically, melarsomine is a dithioarsenite of di(2-aminoethyl), formed by the conjugation of one equivalent of this compound oxide with two equivalents of cysteamine. nih.gov The reaction is typically performed by suspending this compound oxide dihydrate in water and then adding cysteamine hydrochloride. google.com The final product, melarsomine dihydrochloride, can then be recovered in solid form through crystallization at low temperatures and subsequent drying. google.com This synthetic process can yield a product with a purity of over 98.5%. justia.comgoogle.com

Table of Reaction Intermediates and Products

| Compound Name | Molecular Formula | Key Synthetic Role |

|---|---|---|

| Cyanuric Chloride | C₃Cl₃N₃ | Starting material for the triazine core |

| 2,4-Diamino-6-chloro-s-triazine | C₃H₄ClN₅ | Key intermediate after ammonolysis |

| p-Arsanilic Acid | C₆H₈AsNO₃ | Source of the phenylarsonic acid moiety |

| This compound Acid Hydrochloride | C₉H₁₁AsN₆O₃·HCl | Pentavalent arsenic intermediate |

| This compound Oxide Dihydrate | C₉H₉AsN₆O·2H₂O | Trivalent arsenic active intermediate |

| 2,3-Dimercaptopropanol (BAL) | C₃H₈OS₂ | Chelating agent for Melarsoprol synthesis |

| Melarsoprol (Mel B) | C₁₂H₁₅AsN₆OS₂ | Prodrug derived from this compound Oxide |

| Cysteamine Hydrochloride | C₂H₇NS·HCl | Reagent for Melarsomine synthesis |

Exploration of Novel this compound Analogues and Derivatives

The quest for more effective and less toxic trypanocidal agents has led researchers to explore a variety of modifications to the basic this compound structure. These efforts have primarily focused on two key areas: the design and synthesis of melamine-based arsenicals and the development of modified melaminophenyl arsenicals.

A significant approach to developing new trypanocidal agents has been the coupling of a melamine moiety with other toxic pharmacophores, aiming for selective delivery to the parasite. Trypanosomes possess a unique P2 aminopurine transporter that recognizes and internalizes melamine-containing compounds, a feature that can be exploited for targeted drug delivery. nih.govdundee.ac.uknih.gov This strategy has led to the synthesis of novel melamine-based compounds, including non-arsenical derivatives that leverage the same selective uptake mechanism.

One notable area of research has been the synthesis of melamine-based nitroheterocycles. nih.govdundee.ac.uknih.gov Nitroheterocycles are known for their potent trypanocidal activity, and attaching them to a melamine scaffold enhances their selectivity for the parasite, potentially reducing host toxicity. nih.gov The synthesis of these compounds typically involves the coupling of a functionalized melamine derivative with a nitroheterocyclic compound.

A key study in this area reported the synthesis of a series of melamine-based nitroheterocycles with significant in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for the more acute form of HAT. dundee.ac.ukresearchgate.net The synthetic strategy involved the reaction of cyanuric chloride with various amines to introduce different functionalities to the melamine ring, followed by coupling with a nitroheterocyclic aldehyde to form a hydrazone linkage. researchgate.net

The research findings highlighted that the nature of the substituents on the melamine ring and the type of nitroheterocycle significantly influence the trypanocidal activity. researchgate.net For instance, compounds with a nitrofuran moiety generally exhibited potent activity. nih.gov The introduction of different functional groups onto the melamine unit allowed for the investigation of structure-activity relationships, aiming to optimize both potency and selectivity. researchgate.net

| Compound ID | Melamine Substituent(s) | Nitroheterocycle | Linkage | In Vitro Activity (IC50, µM) against T. b. rhodesiense |

| 5a | Unsubstituted | 5-Nitrofurfural | Hydrazone | 0.08 |

| 5b | Methyl | 5-Nitrofurfural | Hydrazone | 0.08 |

| 5c | Ethyl | 5-Nitrofurfural | Hydrazone | 0.07 |

| 5k | Diethyl | 5-Nitrofurfural | Hydrazone | 0.74 |

This table presents a selection of synthesized melamine-based nitroheterocycles and their corresponding in vitro trypanocidal activity. The data illustrates the impact of substitutions on the melamine ring on the compound's efficacy. Data sourced from Baliani, A., et al. (2009). researchgate.net

These studies demonstrate that the melamine scaffold is a versatile platform for the development of novel trypanocidal agents. By attaching potent, but potentially toxic, molecules to a melamine carrier, it is possible to achieve targeted delivery to the parasite, thereby enhancing the therapeutic index. nih.gov

The development of modified melaminophenyl arsenicals has been a more challenging endeavor. While this compound itself and its direct derivative, Melarsoprol, were groundbreaking in their time, efforts to create new, improved versions have been met with significant hurdles. A primary challenge is the inherent toxicity of arsenical compounds and the emergence of drug resistance in trypanosomes. nih.gov

Resistance to melaminophenyl arsenicals is often linked to the loss or modification of the P2 transporter, which is responsible for the uptake of these drugs into the parasite. nih.gov This cross-resistance also affects other drug classes that utilize the same transporter, such as diamidines. nih.gov

Despite these challenges, the melaminophenyl arsenical structure remains a template for potential new therapies. The core concept involves modifying the chemical structure to either enhance uptake by alternative transporters, circumvent resistance mechanisms, or reduce host toxicity while maintaining trypanocidal activity.

Historically, the synthesis of melaminophenyl arsenicals involves multi-step processes. For instance, the synthesis of this compound oxide, a key intermediate, can be achieved through a multi-step reaction starting from arsanilic acid. This is then reacted with cyanuric chloride to introduce the melamine moiety.

While detailed synthetic methodologies for a wide range of novel modified melaminophenyl arsenicals are not extensively reported in recent literature, the foundational chemistry provides a basis for potential future work. The focus of the scientific community appears to have largely shifted towards non-arsenical compounds due to the significant toxicity and resistance issues associated with arsenicals. However, the principles of medicinal chemistry suggest that modifications to the melaminophenyl scaffold could still yield compounds with improved properties. Such modifications could include:

Alterations to the melamine ring: Introducing different substituents to the melamine ring could alter the compound's affinity for various transporters and its metabolic stability.

Modification of the phenyl linker: Changes to the phenyl ring, such as the addition of electron-withdrawing or -donating groups, could influence the electronic properties of the arsenical and its interaction with biological targets.

Variation of the arsenic oxidation state and ligands: While trivalent arsenicals are generally more active, exploration of pentavalent arsenicals with different ligand systems could lead to prodrugs with different pharmacokinetic profiles.

The development of novel arsonolipids and their formulation into liposomes represents a modern approach to delivering arsenical compounds, which could potentially be applied to modified melaminophenyl arsenicals to improve their therapeutic index. nih.gov

Molecular and Cellular Mechanisms of Melarsen Action in Pathogens

Interaction with Thiol Metabolism Pathways

Trypanosomatids possess a unique thiol-based redox system centered around trypanothione (B104310), a conjugate of glutathione (B108866) and spermidine, which is absent in mammalian hosts. pnas.orgcambridge.orgnih.govnih.govmdpi.comscielo.br This system is crucial for maintaining intracellular redox balance and detoxifying reactive oxygen and nitrogen species. patsnap.comnih.govmdpi.comfrontiersin.org Melarsen oxide significantly disrupts this vital pathway. benchchem.comnih.gov

Formation of the this compound-Trypanothione Adduct (Mel T)

A primary mechanism of this compound oxide involves its rapid and stable binding to the dithiol form of trypanothione [Try(SH)₂]. benchchem.compnas.orgnih.govfrontiersin.orgtaylorandfrancis.comresearchgate.netresearchgate.net This reaction forms a stable adduct known as this compound-Trypanothione (Mel T). benchchem.compnas.orgnih.govresearchgate.netresearchgate.net Studies have demonstrated the formation of Mel T both in vitro and in vivo in Trypanosoma brucei. pnas.org HPLC analysis has shown that upon exposure to this compound oxide, Try(SH)₂ is converted to a mixture of dithioarsane adducts. pnas.org

Research findings on Mel T formation:

Mel T is the only arsenical derivative detectable in acid-soluble extracts of Trypanosoma brucei incubated with this compound oxide or melarsoprol (B1676173). pnas.org

In vitro reaction between Try(SH)₂ and this compound oxide readily forms a 25-atom macrocycle. pnas.org

Amino acid and mass spectrometric analyses confirm the structure of the isolated adduct as consistent with Mel T. pnas.org

Data from a study on Mel T formation in T. brucei exposed to Mel B (melarsoprol, which is metabolized to this compound oxide) showed the conversion of intracellular Try(SH)₂ to Mel T. pnas.org

| Mel B Concentration (µM) | Exposure Time (min) | % Intracellular Try(SH)₂ converted to Mel T |

| 50 | 30 | 0.7 |

| 75 | 30 | 2.6 |

| Source: Adapted from Fairlamb et al., 1989. pnas.org |

This table illustrates that Mel T formation occurs within the parasite upon exposure to the drug.

Inhibition of Trypanothione Reductase Activity

The formation of the Mel T adduct has a direct consequence on the activity of trypanothione reductase (TryR). benchchem.comnih.govresearchgate.net TryR is a flavoprotein enzyme unique to trypanosomatids that is essential for reducing oxidized trypanothione (trypanothione disulfide, Try(S)₂) back to its reduced form, Try(SH)₂, using NADPH as a cofactor. cambridge.orgnih.govnih.govmdpi.com Mel T acts as a competitive inhibitor of TryR. pnas.orgnih.govtaylorandfrancis.comresearchgate.net

Detailed research findings on TryR inhibition:

Mel T is a competitive inhibitor of trypanothione reductase from T. brucei with a Ki of 9.0 µM. pnas.org

this compound oxide itself can also potently inhibit TryR, showing a two-stage inhibition process involving binding to catalytic sulfhydryl groups. nih.gov The inhibition is time-dependent and requires prior reduction of the enzyme by NADPH. nih.gov

Incubation of reduced TryR with excess dihydrotrypanothione and this compound oxide prevents direct inhibition of the enzyme, suggesting that Try(SH)₂ sequesters this compound oxide as Mel T, thus protecting TryR. nih.gov

Kinetic parameters for the inhibition of trypanothione reductase by this compound oxide have been determined. nih.gov

| Enzyme | Inhibitor | Ki (µM) | kinact (10⁻⁴ s⁻¹) |

| Trypanothione Reductase | This compound Oxide | 17.2 | 14.3 |

| Glutathione Reductase | This compound Oxide | 9.6 | 1.06 |

| Source: Adapted from Cunningham et al., 1994. nih.gov |

This data indicates that this compound oxide inhibits both trypanothione reductase and mammalian glutathione reductase, although with different kinetic profiles. nih.gov The formation of Mel T, however, specifically targets TryR. pnas.orgnih.govresearchgate.net

Disruption of Redox Homeostasis in Trypanosomatids

By sequestering trypanothione as Mel T and inhibiting TryR, this compound oxide disrupts the delicate redox balance within the parasite. benchchem.compatsnap.comnih.govunideb.hu Trypanothione is central to the parasite's defense against oxidative stress, participating in detoxification of peroxides and maintaining a reduced intracellular environment. mdpi.comscielo.brfrontiersin.org The inhibition of TryR leads to an accumulation of oxidized trypanothione and a depletion of reduced trypanothione, impairing the parasite's ability to counteract reactive oxygen species generated internally or from the host immune response. patsnap.commdpi.comfrontiersin.org This oxidative stress ultimately contributes to cellular dysfunction and parasite death. patsnap.com

Research highlights on redox homeostasis disruption:

Disruption of trypanothione metabolism increases parasite susceptibility to oxidative stress. scielo.br

Trypanosomatids rely heavily on the trypanothione system for redox homeostasis, which supports their infectivity and survival. nih.govscielo.br

The unique nature of the trypanothione system in trypanosomatids makes it a promising target for drug development. nih.govmdpi.comscielo.br

Interference with Glycolytic and Energy Metabolism

African trypanosomes, particularly the bloodstream form, are heavily reliant on glycolysis for ATP production, as their mitochondria are not fully functional for oxidative phosphorylation in the mammalian host. patsnap.compnas.orgcambridge.org this compound oxide also interferes with this crucial energy-generating pathway. patsnap.comcambridge.orgnih.govtaylorandfrancis.comsci-hub.st

Inhibition of Key Glycolytic Enzymes (e.g., Pyruvate (B1213749) Kinase, Phosphogluconate Dehydrogenase)

This compound oxide has been shown to inhibit several enzymes in the glycolytic pathway. cambridge.orgnih.govtaylorandfrancis.comsci-hub.st Early research suggested pyruvate kinase as a primary target due to the compound's irreversible binding to sulfhydryl groups on the enzyme. wikipedia.orgbenchchem.comoup.com However, later studies indicated that the effect on pyruvate kinase might be secondary to other mechanisms or requires higher drug concentrations compared to other targets. pnas.orgnih.gov

Research findings on enzyme inhibition:

this compound oxide inhibits pyruvate kinase by binding to sulfhydryl groups, potentially involving a disulfhydryl grouping at the active site. wikipedia.orgbenchchem.comoup.com

Studies have shown that this compound oxide inhibits 6-phosphofructo-2-kinase and fructose-2,6-bisphosphatase more potently than pyruvate kinase. nih.govnih.gov

this compound oxide also inhibits enzymes in the pentose (B10789219) phosphate (B84403) pathway, such as phosphogluconate dehydrogenase, which are involved in generating reducing power (NADPH). cambridge.orgtaylorandfrancis.comsci-hub.stnih.gov

Inhibition constants (Ki) for this compound oxide against some trypanosomal enzymes have been reported. nih.govnih.gov

| Enzyme | Ki (µM) |

| 6-phosphofructo-2-kinase | < 1 |

| Fructose-2,6-bisphosphatase | 2 |

| Pyruvate Kinase | > 100 |

| Source: Adapted from Van Schaftingen et al., 1987 and Chemotherapy of Human African Trypanosomiasis. nih.govnih.gov |

This table highlights the differential sensitivity of various glycolytic enzymes to this compound oxide, suggesting that enzymes other than pyruvate kinase might be more critical primary targets within this pathway. nih.govnih.gov

Consequences for Parasitic ATP Production and Viability

The inhibition of key glycolytic enzymes by this compound oxide disrupts the parasite's ability to produce ATP through glycolysis. patsnap.comnih.gov Since bloodstream form trypanosomes are highly dependent on this pathway for energy, the interference leads to a depletion of ATP. patsnap.compnas.orgnih.gov This energy deprivation contributes significantly to cellular dysfunction, loss of motility, and ultimately, parasite death. patsnap.compnas.org While some studies suggested that cell lysis might occur before ATP supplies are completely depleted, the disruption of energy metabolism remains a crucial aspect of this compound's trypanocidal action. researchgate.net

Consequences for the parasite:

Inhibition of glycolysis starves the parasite of energy. patsnap.com

Disrupted ATP production leads to cellular dysfunction and death. patsnap.comnih.gov

The rapid lysis observed in trypanosomes exposed to this compound oxide is linked to the disruption of metabolic processes. pnas.orgresearchgate.netnih.gov

The combined effects of disrupting thiol metabolism and interfering with glycolysis contribute to the potent trypanocidal activity of this compound oxide against susceptible Trypanosoma species. patsnap.compnas.orgcambridge.orgnih.gov

Impact on Nucleic Acid Synthesis and Cell Cycle Progression

Inhibition of DNA Synthesis in Parasites

This compound oxide's mechanism of action involves binding to vicinal sulfhydryl groups in proteins, which are essential for the function of numerous enzymes. patsnap.comwikidoc.org In trypanosomes, a key target is trypanothione, a unique thiol that plays a critical role in maintaining redox balance and detoxification. patsnap.combiorxiv.org The binding of this compound oxide to trypanothione forms a stable adduct, MelT, which inhibits trypanothione reductase (TR), an enzyme crucial for regenerating reduced trypanothione. patsnap.comwikidoc.orgtaylorandfrancis.combiorxiv.orgnih.govnih.gov

Inhibition of the trypanothione system has downstream effects, including impacting processes that require reducing equivalents provided by trypanothione, such as deoxyribonucleotide (dNTP) synthesis. biorxiv.orgnih.govnih.gov dNTPs are necessary for DNA replication. biorxiv.orgnih.govnih.govoup.com Studies in Trypanosoma brucei have demonstrated that treatment with melarsoprol (leading to the formation of this compound oxide) results in a complete inhibition of DNA synthesis within 24 hours. nih.govresearchgate.net This inhibition is implicated among the complex outcomes of trypanothione system disruption. nih.gov Overexpression of γ-glutamylcysteine synthetase (GSH1), an enzyme in the trypanothione biosynthesis pathway, can increase intracellular trypanothione levels and alleviate the melarsoprol-induced inhibition of DNA synthesis. biorxiv.orgnih.govnih.gov This suggests that the trypanothione pathway and trypanothione production are critical for dNTP synthesis and, consequently, for parasite sensitivity to melarsoprol. biorxiv.orgnih.gov

Induction of Cell Cycle Stalls in Kinetoplastids

Treatment with melarsoprol has been observed to cause defects in cell cycle progression in Trypanosoma brucei. nih.govresearchgate.net Specifically, melarsoprol treatment results in a cell cycle stall. nih.govresearchgate.net Analysis of the cell cycle by DNA density staining has shown that melarsoprol treatment can lead to a reduction in the number of cells in the S and G2 phases. nih.gov This reduction suggests a failure to enter mitosis. nih.gov Overexpression of GSH1, which increases trypanothione levels, can also alleviate these melarsoprol-induced cell cycle defects, recovering cell cycle progression. nih.govnih.gov This further supports the link between the trypanothione pathway, DNA synthesis, and cell cycle regulation in the context of this compound oxide action.

While the specific effects of this compound oxide on the cell cycle can vary depending on concentration and parasite species, the observed cell cycle stall and inhibition of DNA synthesis highlight the disruption of fundamental cellular processes essential for parasite proliferation. nih.govd-nb.infoplos.org Kinetoplastids, including Trypanosoma and Leishmania, have a precisely coordinated cell cycle involving the duplication and segregation of the nucleus, kinetoplast (mitochondrial DNA), and cytoskeletal structures. wheelerlab.netmdpi.com Interference with DNA synthesis directly impacts the ability of the parasite to progress through the S phase and subsequent stages of the cell cycle. d-nb.infoplos.org

Interaction with Thiamine (B1217682) Metabolism and Transport Systems

Competitive Interference with Thiamine Uptake

This compound oxide has been shown to interfere with thiamine (vitamin B1) metabolism and transport in various organisms, including the fission yeast Schizosaccharomyces pombe and potentially in trypanosomes. nih.govnih.gov Studies in S. pombe demonstrated that the toxicity of this compound oxide can be abolished by thiamine, thiamine analogues, and the pyrimidine (B1678525) moiety of thiamine. nih.gov This observation suggests that this compound oxide may act as a structural analogue of the pyrimidine moiety of thiamine and that its toxicity is due to interference with cellular reactions where the pyrimidine moiety is essential. nih.gov Relief of this compound oxide toxicity by thiamine can be explained by competition between thiamine and this compound oxide. nih.gov

In mouse neuroblastoma cells, melarsoprol was found to competitively inhibit high-affinity thiamine transport. nih.gov However, the active compound, this compound oxide, did not show this inhibitory effect in this mammalian cell line. nih.gov In bloodstream forms of Trypanosoma brucei brucei, thiamine has weak effects on this compound oxide-induced growth inhibition and lysis. nih.govresearchgate.net These effects are consistent with thiamine having a low affinity for the P2 adenosine (B11128) transporter, which is responsible for the uptake of melaminophenyl arsenicals in African trypanosomes. nih.govresearchgate.net While Trypanosoma brucei does not appear to have an efficient uptake system for thiamine and its analogues, the competitive interference observed in S. pombe highlights a potential mechanism of interaction with thiamine transport systems in susceptible organisms. nih.govnih.gov

Involvement of Car1p and Other Membrane Proteins in this compound Uptake

The uptake of this compound oxide into cells is mediated by specific membrane transport proteins. In the fission yeast Schizosaccharomyces pombe, uptake of this compound oxide is mediated by the membrane protein Car1p. nih.govbenchchem.com Car1p is involved in the uptake of thiamine and its pyrimidine moiety. nih.gov Deletion or mutation of the car1 gene in S. pombe results in resistance to this compound oxide, and the intracellular accumulation of arsenic is negligible in car1 mutant cells grown in the presence of this compound oxide. nih.gov These findings indicate that Car1p is involved in the uptake process and that thiamine competes with, or inhibits, this compound oxide uptake in this organism. nih.gov

In bloodstream forms of Trypanosoma brucei brucei, this compound oxide is primarily taken up by the P2 (TbAT1) adenosine transporter. frontiersin.orgwikidoc.orgtaylorandfrancis.comnih.govnih.govresearchgate.netasm.org This transporter is responsible for the uptake of adenosine and adenine, as well as melaminophenyl arsenicals and diamidines like pentamidine (B1679287). frontiersin.orgnih.govresearchgate.netasm.org Resistance to melarsoprol in trypanosomes has been linked to problems with the P2 transporter, including point mutations. wikidoc.orgfrontiersin.org While TbAT1 is a major route for this compound oxide uptake in T. brucei, the possibility of other transporters being involved has also been suggested. nih.gov Additionally, the aquaglyceroporin 2 (TbAQP2) has also been implicated in the uptake of melarsoprol and pentamidine, and loss of TbAQP2 can cause cross-resistance. taylorandfrancis.comresearchgate.net The interaction of this compound oxide with these transport systems is crucial for its accumulation within the parasite and subsequent toxicity.

Mechanisms of Drug Resistance to Melarsen in Pathogenic Organisms

Alterations in Melarsen Uptake Pathways

Reduced uptake of melaminophenyl arsenicals is a major mechanism contributing to resistance in Trypanosoma brucei. bohrium.complos.orgresearchgate.net This reduced influx is often linked to changes in specific membrane transporters responsible for bringing the drug into the parasite.

Role of P2 (TbAT1) Adenosine (B11128) Transporter in Drug Influx

The P2 aminopurine transporter, encoded by the TbAT1 gene, plays a central role in the uptake of melaminophenyl arsenicals, including this compound oxide and melarsoprol (B1676173), in bloodstream forms of Trypanosoma brucei. frontiersin.orgnih.govfrontiersin.orgresearchgate.netasm.orgplos.orgnih.govmdpi.commdpi.comacs.orgplos.org This transporter is also responsible for the uptake of adenosine and adenine, as well as diamidine drugs like pentamidine (B1679287) and diminazene (B1218545). nih.govfrontiersin.orgresearchgate.netasm.orgplos.orgnih.govmdpi.comacs.orgplos.org Studies have shown that TbAT1 mediates the adenosine-sensitive transport of melaminophenyl arsenicals into the parasite. nih.gov Loss of functional P2 (TbAT1) transporter activity is a well-documented mechanism contributing to resistance against these compounds. nih.govfrontiersin.orgresearchgate.netasm.orgplos.orgnih.gov

Genetic Mutations and Loss of P2 Transporter Function

Loss of functional TbAT1 expression in drug-resistant trypanosomes can arise through various genetic mechanisms. asm.org These include the complete deletion of the TbAT1 gene. asm.org Additionally, the presence of single nucleotide polymorphisms (SNPs) within the TbAT1 gene can lead to altered amino acid sequences and impaired transporter function or reduced drug affinity. frontiersin.orgasm.orgnih.govasm.org Some resistance-associated TbAT1 alleles have been found to carry multiple SNPs resulting in several amino acid changes compared to sensitive strains. nih.gov Loss of heterozygosity at the TbAT1 locus has also been observed in some resistant lines. asm.org Research findings, including genetic knockout studies, have demonstrated that the absence or dysfunction of TbAT1 leads to reduced sensitivity to melaminophenyl arsenicals. nih.govasm.orgnih.govplos.org The functional loss of TbAT1 has been linked to instances of melarsoprol treatment failure observed in the field. frontiersin.orgplos.orgnih.govresearchgate.net

Data from a study comparing the drug resistance phenotype of a tbat1-null mutant to a parental wild-type strain of T. b. brucei illustrates the impact of TbAT1 loss on drug sensitivity. nih.gov

| Drug | Wild type IC₅₀ (ng/ml) | TbAT1⁻/⁻ mutant IC₅₀ (ng/ml) | Resistance factor |

| Melarsoprol | 21 ± 3 | 49 ± 9 | 2.3 |

| This compound oxide | 3.7 ± 0.1 | 11 ± 0.1 | 3.0 |

| Cymelarsan | 6.1 ± 1 | 12 ± 3 | 2.0 |

| Pentamidine | 5.1 ± 2 | 12 ± 3 | 2.4 |

| Diminazene | 120 ± 30 | 2,300 ± 500 | 19 |

| Propamidine | 67 ± 7 | 750 ± 20 | 11 |

| Stilbamidine (B1663490) | 680 ± 70 | 5,000 ± 1,300 | 7.4 |

*IC₅₀ values were determined in vitro using the Alamar Blue assay. Values are means from at least three independent experiments ± standard errors. nih.gov

This table shows that while loss of TbAT1 confers some level of resistance to melarsoprol, this compound oxide, and pentamidine, the resistance factors are relatively low compared to the high-level resistance observed for diminazene and propamidine. nih.gov This suggests that additional uptake mechanisms for melaminophenyl arsenicals and pentamidine exist.

Identification of Alternative Drug Uptake Mechanisms

The observation that tbat1-null trypanosomes still retain some sensitivity to melarsoprol indicates the presence of alternative, TbAT1-independent pathways for drug uptake. nih.gov The High Affinity Pentamidine Transporter (HAPT1), now recognized as the aquaglyceroporin TbAQP2, has been identified as another transporter involved in the uptake of melaminophenyl arsenicals and pentamidine in T. brucei. nih.govfrontiersin.orgplos.orgresearchgate.netplos.orgmdpi.comresearchgate.netresearchgate.net Loss of function in TbAQP2 is strongly linked to high-level cross-resistance between melarsoprol and pentamidine (MPXR). frontiersin.orgplos.orgplos.orgresearchgate.net This suggests that high-level arsenical resistance may require the loss of function of more than one transporter, potentially both TbAT1 and TbAQP2. nih.gov

A secondary, diamidine-sensitive transporter has also been proposed as an alternative route for melaminophenyl arsenical uptake. bohrium.com While the involvement of aquaglyceroporins in the uptake of melarsoprol or this compound oxide has been debated, the role of TbAQP2 as a transporter for these compounds is supported by research. bohrium.comfrontiersin.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net Investigations into other potential transporters, such as thiamine (B1217682) transporters, have indicated they are not involved in MelOx uptake. bohrium.com It is also noteworthy that some trypanosome species, like T. congolense and T. vivax, appear to lack a TbAT1 orthologue, implying that different mechanisms are responsible for the uptake of diminazene and potentially melaminophenyl arsenicals in these parasites. plos.orgacs.org In T. congolense, diminazene uptake may be mediated by several low-affinity carriers, including folate and pentamidine transporters. acs.org

Drug Efflux Mechanisms

While reduced drug uptake is the primary mechanism of this compound resistance in Trypanosoma brucei, the role of drug efflux mechanisms has also been explored.

Role of ATP-Binding Cassette (ABC) Transporters in this compound Extrusion

ATP-Binding Cassette (ABC) transporters are a large family of membrane proteins known to transport a wide variety of substrates, including drugs, across cell membranes, often contributing to multidrug resistance in various organisms, including protozoa. researchgate.netnih.govresearchgate.net In the context of this compound resistance in Trypanosoma brucei, the ABC transporter TbMRPA has been implicated in the efflux of the toxic adduct formed between this compound oxide and trypanothione (B104310) (Mel T). bohrium.comresearchgate.netresearchgate.netcapes.gov.br Studies have shown that overexpression of TbMRPA can lead to increased extrusion of Mel T from the parasite. capes.gov.br However, the precise contribution of ABC transporters, such as TbMRPA, to acquired this compound resistance in the field remains unclear, and some research suggests that overexpression of TbMRPA alone may not be sufficient to confer high-level melarsoprol resistance. bohrium.comcapes.gov.br

Biochemical Adaptations and Resistance to this compound-Induced Stress

This compound oxide exerts its trypanocidal effect primarily by binding to essential thiol groups in parasite proteins, disrupting crucial metabolic processes wikipedia.orgpatsnap.com. A key target is trypanothione, a unique thiol found in trypanosomes that is vital for maintaining redox balance and detoxification patsnap.comcambridge.org. Resistance mechanisms can involve biochemical adaptations within the parasite that modulate thiol pools and enhance detoxification pathways.

Modulation of Thiol Pools and Detoxification Pathways

The primary mechanism of action of this compound oxide involves the formation of a stable adduct with trypanothione, known as Mel T wikipedia.orgresearchgate.netnih.gov. This interaction inhibits trypanothione function, leading to oxidative stress and disruption of metabolic processes wikipedia.orgpatsnap.com. While trypanothione is considered a primary target, studies on this compound-resistant Trypanosoma brucei brucei have shown that levels of trypanothione and glutathione (B108866) were not significantly different between resistant and sensitive lines in some cases nih.gov. This suggests that alterations in thiol levels alone may not fully account for resistance in all strains.

Another potential mechanism involves ABC transporters, such as TbMRPA (multidrug resistance protein A), which may play a role in the efflux of arsenical-thiol conjugates like Mel T researchgate.netnih.govcore.ac.uk. Overexpression of TbMRPA has been shown to result in melarsoprol resistance in Trypanosoma brucei core.ac.uk. This suggests that increased active extrusion of the toxic drug conjugate could contribute to a resistant phenotype.

Other Cellular Mechanisms Contributing to Resistance Phenotypes

Beyond thiol modulation and efflux pumps, other cellular mechanisms can contribute to this compound resistance. While the exact mechanisms are not always fully understood, reduced drug uptake by the parasite is a significant factor patsnap.comnih.gov. This can occur through alterations or loss of specific membrane transporters responsible for internalizing this compound and its active metabolite capes.gov.brmdpi.com.

Phenotypic and Genotypic Characterization of Resistant Parasite Strains

Characterizing resistant parasite strains involves both observing their drug response (phenotype) and identifying the underlying genetic changes (genotype). Laboratory selection experiments have been instrumental in understanding how resistance develops and the molecular basis behind it.

In Vitro Selection of this compound-Resistant Trypanosomes

In vitro selection experiments have successfully generated this compound-resistant trypanosome lines. By exposing trypanosomes to increasing concentrations of this compound or related arsenicals, researchers can select for parasites that are less susceptible to the drug's effects capes.gov.brresearchgate.netmdpi.com. For example, an arsenical-resistant cloned line of Trypanosoma brucei brucei was derived by repeated selection in vivo with sodium this compound researchgate.netnih.govresearchgate.net. This resistant line exhibited significant cross-resistance to trivalent arsenicals like this compound oxide and melarsoprol nih.govresearchgate.net.

In vitro studies using spectrophotometric lysis assays have confirmed high levels of resistance to this compound oxide in selected lines nih.govresearchgate.net. These laboratory-selected resistant strains often show cross-resistance to other drugs, particularly diamidines like pentamidine, highlighting shared uptake pathways or resistance mechanisms nih.govcore.ac.ukcapes.gov.brfrontiersin.orgnih.gov.

Molecular Basis of Resistance: Gene Deletions and Point Mutations

Loss of functional TbAT1 expression can occur through several genetic mechanisms, including gene deletions and point mutations asm.orgnih.gov. Studies have shown that deletion of the TbAT1 gene is associated with drug resistance asm.orgnih.gov. Additionally, point mutations within the TbAT1 gene can lead to a loss or reduction in transporter activity or alter its substrate specificity, contributing to resistance wikipedia.orgasm.orgnih.gov. For instance, specific point mutations in TbAT1 have been identified in laboratory-derived this compound oxide-resistant cell lines and clinical isolates asm.orgnih.govplos.org.

The accumulation of point mutations, gene deletions, loss of heterozygosity, and loss of stable transcripts of transporter genes like TbAT1 are all recognized genetic mechanisms leading to a net loss of transporter activity and contributing to this compound resistance asm.orgnih.gov.

Here is a summary of some key findings regarding the genetic basis of this compound resistance:

| Gene Affected | Mechanism of Alteration | Consequence on Drug Transport | Resulting Resistance Phenotype | Source(s) |

| TbAT1 | Gene Deletion | Loss of P2 transporter activity | Reduced uptake of this compound/melarsen oxide and diamidines | asm.orgnih.gov |

| TbAT1 | Point Mutations | Altered P2 transporter activity/specificity | Reduced uptake of this compound/melarsen oxide and diamidines | wikipedia.orgasm.orgnih.govplos.org |

| AQP2 | Gene Deletion | Loss of AQP2 transporter activity | Decreased susceptibility to melarsoprol and pentamidine | plos.orgplos.org |

| AQP2 | Mutations (e.g., point mutations) | Altered AQP2 transporter activity | Decreased susceptibility to melarsoprol and pentamidine | plos.orgplos.org |

| TbMRPA | Overexpression | Increased drug efflux | Increased extrusion of arsenical-thiol conjugates (Mel T) | researchgate.netnih.govcore.ac.uk |

This table summarizes some of the key genetic changes and their impact on this compound resistance in trypanosomes based on the provided search results.

Preclinical Pharmacological Investigations of Melarsen and Its Analogues

In Vivo Efficacy Studies in Experimental Animal Models

Comparative Studies with Other Trypanocidal Agents (e.g., Cymelarsan)

Melarsen and its active metabolite, this compound oxide, belong to the melaminophenyl arsenical class of drugs. Their efficacy and resistance profiles have been evaluated in comparison to other trypanocidal agents, particularly the related arsenical Cymelarsan (melaminylthioarsenate).

In a key comparative study using a chronic Trypanosoma brucei mouse model for central nervous system (CNS) infections, the efficacy of this compound oxide was compared to that of the water-soluble arsenical, Cymelarsan. nih.gov When used in a combination therapy regimen with difluoromethylornithine (DFMO), Cymelarsan showed only a marginal advantage over this compound oxide in terms of the number of mice cured. nih.gov

Investigations into drug resistance mechanisms have provided further comparative insights. A Trypanosoma brucei brucei line made resistant to Cymelarsan was found to be cross-resistant to this compound oxide and another arsenical, trithis compound. nih.gov This suggests a shared mechanism of action or resistance pathway among these compounds. The same Cymelarsan-resistant line also exhibited partial cross-resistance to diamidine drugs like pentamidine (B1679287) and diminazene (B1218545) aceturate. nih.gov

Conversely, a T. b. brucei line selected for resistance to this compound was tested against a panel of trypanocides and showed significant cross-resistance to the trivalent arsenicals this compound oxide, melarsoprol (B1676173), and trithis compound, both in vivo and in vitro. nih.gov This this compound-resistant line also displayed cross-resistance to diamidines, including stilbamidine (B1663490) and berenil, further supporting the hypothesis that melaminophenyl arsenicals and certain diamidines may share a common transport system into the parasite. nih.govnih.gov Interestingly, both the parent (sensitive) and this compound-resistant lines were equally sensitive to phenylarsine (B13959437) oxide, indicating the melamine (B1676169) chemical group is likely involved in the resistance mechanism. nih.gov

Table 1: In Vivo Cross-Resistance Profile of a this compound-Resistant T. b. brucei Clone Data derived from a study developing a resistant line from a sensitive parent clone through repeated selection with sodium this compound. nih.gov

| Challenging Agent | Class | Fold-Resistance Index |

| This compound oxide | Trivalent Arsenical | 33 |

| Melarsoprol | Trivalent Arsenical | 67 |

| Trithis compound | Trivalent Arsenical | 122 |

| Stilbamidine | Diamidine | 38 |

| Berenil | Diamidine | 31.5 |

| Propamidine | Diamidine | 5.7 |

| Pentamidine | Diamidine | 1.5 |

| Fold-resistance is the ratio of the CD50 (curative dose for 50% of mice) of the resistant line to the CD50 of the sensitive parent line. |

Pharmacokinetic and Metabolic Research in Preclinical Models

Research has established that melarsoprol, a derivative of this compound, is a prodrug that undergoes rapid metabolic conversion into its active form, this compound oxide (Mel Ox). nih.govresearchgate.netpatsnap.com This biotransformation is considered essential for its trypanocidal activity. nih.gov

Following its formation, this compound oxide interacts significantly with proteins in the bloodstream. Studies using ultrafiltration and precipitation experiments have shown that this compound oxide, or potentially other active metabolites, becomes irreversibly bound to serum proteins. researchgate.netnih.gov This efficient binding to proteins like serum albumin is a critical pharmacokinetic characteristic. researchgate.netnih.gov The binding of a drug to serum proteins can influence its distribution, metabolism, and excretion, effectively creating a reservoir of the compound in circulation.

While the primary metabolic step is the conversion of the parent compound to this compound oxide, detailed studies on the full metabolic pathways and excretion balance of this compound in model organisms are limited in the available literature. However, key pharmacokinetic parameters for the active metabolite, free this compound oxide, have been determined in rodent models. nih.gov These studies provide a snapshot of how the active compound behaves in a biological system after its formation. Following administration, the maximum plasma concentration of this compound oxide was reached quickly, and its clearance and half-life were quantified. nih.gov The majority of excretion for many orally administered drugs occurs via feces, with urine being a minor pathway, but specific mass balance studies for this compound were not found in the searched literature. frontiersin.orgnih.gov

Table 2: Pharmacokinetic Parameters of Free this compound Oxide in a Preclinical Model Data from a study investigating the metabolites of melarsoprol. nih.gov

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | 15 minutes |

| Clearance | 21.5 mL/min/kg |

| Half-life (t1/2) | 3.9 hours |

Synergistic and Combination Research with this compound

To enhance efficacy, particularly against drug-resistant strains of trypanosomes, this compound and its derivatives have been evaluated in combination with other trypanocidal agents in both preclinical and clinical research settings.

In vivo studies in mouse models have demonstrated the effectiveness of such combinations. A combination of this compound oxide and DL-alpha-difluoromethylornithine (DFMO, also known as eflornithine) was found to be effective in curing infections with Trypanosoma brucei rhodesiense, including strains that were moderately resistant to arsenical drugs when used alone. nih.gov Another study showed that combining an arsenical (this compound oxide or Cymelarsan) with DFMO could cure CNS trypanosomiasis in a mouse model. nih.gov

The concept of combination therapy has been extended to clinical research, providing further in vivo evaluation data. A sequential combination of eflornithine (B1671129) followed by melarsoprol was tested in patients with T. b. gambiense who had relapsed after previous melarsoprol treatment. researchgate.net This combination resulted in a high probability of cure, suggesting a beneficial interaction. researchgate.net Another study compared three different drug combinations for late-stage T. b. gambiense infections: melarsoprol-nifurtimox (M+N), melarsoprol-eflornithine (M+E), and nifurtimox-eflornithine (N+E). port.ac.uk The results showed significantly different cure rates among the combinations, highlighting the potential of synergistic action. port.ac.uk

Table 3: Evaluation of Melarsoprol-Based Combination Therapies in Human African Trypanosomiasis Data derived from a randomized clinical trial in Uganda. port.ac.uk

| Combination Therapy Arm | Intention-to-Treat Cure Rate |

| Melarsoprol + Nifurtimox (B1683997) (M+N) | 44.4% |

| Melarsoprol + Eflornithine (M+E) | 78.9% |

| Nifurtimox + Eflornithine (N+E) | 94.1% |

These studies collectively indicate that combining this compound or its derivatives with other trypanocides like eflornithine or nifurtimox can be an effective strategy, particularly for managing infections that are difficult to treat with monotherapy. nih.govresearchgate.netport.ac.uk

Research into Overcoming Resistance through Combination Strategies

The emergence of drug resistance in trypanosomes has necessitated research into novel treatment approaches, including the use of combination therapies to enhance efficacy and overcome resistance mechanisms. Preclinical investigations have explored the synergistic effects of combining this compound oxide, the active metabolite of this compound, with other trypanocidal agents against resistant strains of Trypanosoma brucei.

Notably, combinations of DL-alpha-difluoromethylornithine (DFMO or eflornithine) with this compound oxide and suramin (B1662206) have demonstrated significant efficacy in mouse models of African trypanosomiasis. nih.govnih.govpsu.edu These studies have been particularly focused on strains of Trypanosoma brucei rhodesiense that have developed resistance to arsenical drugs when used as single agents. nih.govpsu.edu

One study investigated the treatment of a this compound oxide-refractory isolate of T. b. rhodesiense. While single-drug treatments were ineffective, a combination of low-dose DFMO administered in drinking water and low-dose suramin resulted in a cure. nih.govpsu.edu Furthermore, a moderately arsenical-resistant strain was successfully treated with a combination of 4% DFMO and 5 mg of this compound oxide per kg. nih.govpsu.edu

In a central nervous system model of the disease, a combination of DFMO (2% in drinking water) and suramin (20 mg/kg) achieved a 100% cure rate, whereas the individual drugs at the same dosages were completely ineffective. nih.gov The synergistic action of DFMO and suramin was observed to be more effective when suramin was administered after the DFMO treatment. nih.gov

Another study compared the efficacy of this compound oxide and mel Cy (Cymelarsan) in combination with DFMO in a chronic Trypanosoma brucei mouse model with central nervous system involvement. nih.gov The findings indicated only a marginal benefit of using the water-soluble mel Cy over this compound oxide in terms of the number of cured mice. nih.gov

The development of a this compound-resistant line of Trypanosoma brucei brucei has provided a valuable tool for studying cross-resistance. This resistant line exhibited cross-resistance to other trivalent arsenicals, including melarsoprol and trithis compound. nih.gov Interestingly, this this compound-resistant line also showed varying degrees of cross-resistance to diamidine drugs such as stilbamidine, berenil, and propamidine, suggesting a common recognition and transport system for these different classes of drugs. nih.gov

These preclinical findings underscore the potential of combination strategies to combat drug-resistant trypanosomiasis. The synergistic interactions observed between this compound oxide, DFMO, and suramin provide a strong rationale for further clinical investigation of these combinations in regions with high rates of arsenical drug resistance.

Preclinical Combination Therapy Data for this compound Oxide

| Drug Combination (in mice) | Trypanosoma Strain | Resistance Profile | Outcome | Citation |

| Low-dose DFMO (0.5% in drinking water) + Low-dose suramin (1 mg/kg, i.p.) | T. b. rhodesiense | This compound oxide-refractory | Cured | nih.gov, psu.edu |

| 4% DFMO + this compound oxide (5 mg/kg) | T. b. rhodesiense | Moderately arsenical-resistant | Cured | nih.gov, psu.edu |

| DFMO (2% in drinking water) + Suramin (20 mg/kg) | T. b. rhodesiense | Not specified | 100% cure rate in CNS model | nih.gov |

| DFMO + this compound oxide | T. b. brucei | Not specified | Cure of CNS trypanosomiasis | nih.gov |

Advanced Research Methodologies for Studying Melarsen

Proteomic and Metabolomic Approaches to Elucidate Drug Effects

Proteomics and metabolomics offer powerful, system-wide views of the molecular changes within a cell upon drug exposure, providing a detailed picture of a drug's mechanism of action and its downstream effects. nih.gov These "omics" technologies allow for a direct measurement of the abundance of proteins and metabolites, revealing the functional consequences of drug activity. nih.gov

Metabolomic Insights: Metabolomic studies have been fundamental in understanding how Melarsen and its parent compound, melarsoprol (B1676173), are processed and exert their effects. Early research identified that melarsoprol is rapidly metabolized into this compound oxide, which is considered a key active metabolite. nih.gov Further investigations using techniques like high-performance liquid chromatography (HPLC) confirmed this conversion. nih.gov A critical finding from metabolomic-style investigations is the interaction of the drug's active form with the parasite's unique thiol metabolism. This compound oxide forms a toxic adduct with trypanothione (B104310), the parasite's primary defense against oxidative stress. researchgate.net This adduct, known as "Mel T," inhibits trypanothione reductase, a crucial enzyme in the parasite's antioxidant defense system, leading to increased oxidative stress and cell death. researchgate.net The study of these specific metabolites and their interactions is a core component of understanding this compound's trypanocidal activity.

Proteomic Strategies: Proteomic approaches are employed to identify the protein targets of a drug and to map the global cellular response to treatment. nih.govyoutube.com In the context of this compound, proteomics can be used to compare the protein expression profiles of untreated versus treated trypanosomes. Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods can identify proteins that are up- or down-regulated upon this compound exposure. duke.edu For instance, quantitative proteomics could reveal changes in the expression of stress-response proteins, metabolic enzymes, or structural proteins, providing clues about the drug's cytotoxic effects and the parasite's attempts to counteract them. mdpi.com Furthermore, chemo-proteomics, which uses chemical probes to identify direct binding partners, can pinpoint the specific proteins that this compound or its metabolites interact with, thereby validating drug targets. nih.gov While many drug targets are membrane-bound proteins that can be challenging to study with proteomics, the technology holds great promise for discovering novel targets and understanding drug action comprehensively. nih.gov

Genetic Engineering Techniques for Studying Resistance Mechanisms

The emergence of drug resistance is a major obstacle in the treatment of trypanosomiasis, and genetic engineering has been an indispensable tool for dissecting the molecular basis of this compound resistance. researchgate.net These techniques allow researchers to directly test the function of specific genes in the resistance phenotype.

Gene Knockout and Functional Analysis: A primary mechanism of resistance to this compound involves reduced uptake of the drug into the parasite. Researchers have identified key transporter proteins responsible for drug import. One of the most significant is the P2 adenosine (B11128) transporter, encoded by the TbAT1 gene. nih.govnih.gov To definitively prove the role of this transporter, scientists have used targeted gene replacement to create tbat1-null (knockout) trypanosomes. nih.gov These genetically modified parasites, lacking a functional TbAT1 gene, showed a two- to three-fold increase in resistance to melaminophenyl arsenicals, confirming the transporter's role in drug uptake. nih.govnih.gov

Another critical protein implicated in resistance is aquaglyceroporin 2 (AQP2). researchgate.netnih.gov Loss-of-function mutations or deletion of the genes encoding AQP2 and the related AQP3 have been strongly linked to high levels of melarsoprol resistance. researchgate.netnih.gov Gene knockout studies for these aquaglyceroporins have demonstrated their crucial role in facilitating the entry of arsenicals into the cell. nih.gov Modern and highly efficient gene-editing tools like the CRISPR/Cas9 system are now available and can be used to rapidly create gene knockouts, streamlining the study of potential resistance genes in various organisms. mdpi.com

RNA Interference (RNAi) Screening: High-throughput genetic screens using RNA interference (RNAi) have revolutionized the search for genes involved in drug action and resistance. nih.gov An RNAi library contains a collection of genetic constructs that can be used to systematically knock down the expression of nearly every gene in the parasite's genome. nih.gov By exposing a population of these RNAi-library-containing trypanosomes to this compound, researchers can identify which gene knockdowns confer a survival advantage (i.e., resistance). nih.gov This powerful, unbiased approach has been used to screen for sensitivity to melarsoprol and pentamidine (B1679287), successfully identifying transporters like AT1 as key determinants of drug sensitivity. nih.gov This technique allows for the discovery of not only transporters but also other proteins in the wider network of factors that influence drug efficacy. nih.gov

| Finding | Genetic Technique Used | Organism | Implication for this compound |

| TbAT1 (P2 transporter) is involved in arsenical uptake and resistance. | Gene Knockout | Trypanosoma brucei | Confirmed a key entry route for the drug and a mechanism of resistance. nih.gov |

| Loss of AQP2/AQP3 is linked to melarsoprol resistance. | RNAi Library Screen, Gene Knockout | Trypanosoma brucei | Identified a major pathway for drug uptake and a critical resistance mechanism. nih.gov |

| Multiple transporters are linked to melarsoprol/pentamidine sensitivity. | High-Throughput RNAi Screen | Trypanosoma brucei | Revealed a network of genes influencing drug efficacy beyond the primary transporters. nih.gov |

Advanced Imaging Techniques for Tracking this compound in Biological Systems

Visualizing the journey of a drug within a cell or organism is crucial for understanding its mechanism of action, identifying its subcellular targets, and observing its distribution. Advanced imaging techniques, particularly those based on fluorescence, are powerful tools for tracking this compound in biological systems. nih.govnih.gov

Biarsenical Probes and Fluorescent Labeling: A key innovation for imaging arsenical compounds is the development of biarsenical fluorescent dyes. nih.govnih.gov These are molecules that are initially non-fluorescent but become brightly fluorescent upon binding to specific protein sequences, such as a tetracysteine tag (Cys-Cys-Pro-Gly-Cys-Cys). youtube.com This technology allows for highly specific labeling. A protein of interest can be genetically engineered to include this tetracysteine tag. When the cells are treated with a biarsenical dye, only the tagged protein will be labeled. nih.govyoutube.com

This principle can be adapted to track this compound. A fluorescent biarsenical probe could be synthesized and its interaction with cellular components monitored. nih.gov For example, a new fluorescent biarsenical peptide labeling probe has been successfully used for in vitro and in vivo fluorescence imaging. nih.gov Such probes can be further modified with radioactive isotopes for use in Positron Emission Tomography (PET), enabling whole-body imaging of probe distribution. nih.gov

Super-Resolution Microscopy (SRM): Once a fluorescent probe is bound within a cell, advanced microscopy techniques can reveal its location with nanoscale precision. Super-resolution microscopy (SRM) encompasses methods like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), which bypass the diffraction limit of conventional light microscopes. nih.gov These techniques enable researchers to visualize drug distribution at the subcellular level, determining if this compound accumulates in the nucleus, mitochondria, or other organelles. noaa.govresearchgate.net Correlated Light-Electron Microscopy (CLEM) can also be used, where live-cell fluorescence imaging is followed by electron microscopy of the same cell to provide detailed ultrastructural context for the drug's location. nih.gov

| Technique | Principle | Application to this compound |

| Biarsenical Dyes | Small molecules (e.g., derived from fluorescein) that fluoresce upon binding to a tetracysteine protein tag. youtube.com | Labeling of specific parasite proteins to see if this compound co-localizes or interferes with them. |

| PET Imaging | Uses radiolabeled probes to visualize metabolic processes or drug distribution in a whole organism. nih.gov | Tracking the whole-body distribution of a this compound-like radiolabeled probe in an animal model. |

| Super-Resolution Microscopy (SRM) | Advanced fluorescence imaging (e.g., STORM, PALM) that achieves resolution beyond the diffraction limit of light. nih.gov | Pinpointing the precise subcellular location of a fluorescently-tagged this compound within the parasite. |

| Correlated Light-Electron Microscopy (CLEM) | Combines fluorescence microscopy on live or fixed cells with the high-resolution ultrastructural detail of electron microscopy. nih.gov | Visualizing the location of fluorescently-labeled this compound within the detailed architecture of the parasite cell. |

High-Throughput Screening for Novel Modulators of this compound Activity

High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of compounds to identify those that modulate a specific biological pathway or drug activity. mdpi.com HTS is a powerful strategy for finding novel molecules that could either enhance this compound's potency (synergistic compounds) or reverse resistance to it.

Screening for Synergistic Combinations: Drug synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov Identifying compounds that are synergistic with this compound could allow for lower doses to be used, potentially reducing toxicity while maintaining efficacy. A typical HTS setup for synergy involves testing a library of known drugs or novel chemical entities in combination with a fixed, sub-lethal concentration of this compound against trypanosome cultures in multi-well plates (e.g., 384-well format). nih.govmdpi.com Automated liquid handlers and plate readers measure parasite viability, and sophisticated software analyzes the data to calculate synergy scores and identify "hits." youtube.com This unbiased matrix screening approach is a powerful discovery mechanism to identify promising combination therapies. mdpi.com

Screening for Re-sensitizing Agents: HTS can also be used to find compounds that restore this compound's effectiveness against resistant parasite strains. In this approach, a this compound-resistant strain of trypanosomes (e.g., a TbAT1 or AQP2 mutant) is used as the biological target. nih.gov A large compound library is screened against this resistant strain in the presence of a concentration of this compound that is normally non-lethal to it. Compounds that cause cell death in this setup are potential "re-sensitizing" agents. These molecules might work by inhibiting the parasite's alternative survival pathways, opening a different route for this compound to enter the cell, or inhibiting an efflux pump that might be overexpressed in the resistant strain. The identification of such modulators is a key goal in overcoming clinical drug resistance. nih.govmdpi.com

Future Directions and Emerging Research Avenues for Melarsen Compounds

Development of Next-Generation Arsenical Therapeutics with Improved Profiles

A primary focus of future research is the development of new arsenical drugs with enhanced safety and efficacy. A significant breakthrough in this area is the formulation of melarsoprol (B1676173) with cyclodextrins, which has shown promise in creating an orally bioavailable treatment. nih.govnih.govstrath.ac.ukgla.ac.ukresearchgate.net

Melarsoprol, the frontline treatment for late-stage Trypanosoma brucei rhodesiense infection, is notoriously toxic and must be administered intravenously due to its poor water solubility. nih.govstrath.ac.uk To address these limitations, researchers have investigated inclusion complexes of melarsoprol with hydroxypropyl-β-cyclodextrin (HPβCD) and randomly-methylated-β-cyclodextrin (RAMβCD). nih.govgla.ac.uk These cyclodextrin (B1172386) formulations have demonstrated the ability to retain the trypanocidal activity of melarsoprol while significantly improving its solubility and enabling oral administration. nih.govgla.ac.uk

In a murine model of central nervous system (CNS) stage trypanosomiasis, orally administered melarsoprol-cyclodextrin complexes were able to cure the infection. nih.govgla.ac.uk This approach not only eliminates the need for painful intravenous injections but also has the potential to reduce the severe side effects associated with the propylene (B89431) glycol solvent used in the current formulation of melarsoprol. nih.govstrath.ac.uk

Table 1: In Vitro and In Vivo Efficacy of Melarsoprol-Cyclodextrin Complexes

| Compound/Formulation | In Vitro IC50 (nM) vs T. b. brucei | In Vivo Efficacy (Oral Administration in Mice) | Reference |

| Melarsoprol | ~2.5 | Low cure rate | gla.ac.uk |

| mel/HPβCD | ~2.5 | 100% cure rate at 0.05 mmol/kg for 7 days | gla.ac.uk |

| mel/RAMβCD | ~2.5 | 100% cure rate at 0.05 mmol/kg for 7 days | gla.ac.uk |

The development of such next-generation arsenicals offers a promising path towards a safer and more patient-friendly treatment for sleeping sickness, potentially improving treatment outcomes and adherence in resource-limited settings.

Investigation of Novel Biochemical Targets in Drug-Resistant Trypanosomes

The emergence of drug-resistant strains of trypanosomes necessitates the identification and validation of new biochemical targets. A target-based approach to drug discovery can lead to the development of compounds with novel mechanisms of action, potentially circumventing existing resistance pathways. Several promising targets have been identified in Trypanosoma brucei.

One such target is Heat shock protein 83 (Hsp83) , the trypanosomal homolog of human Hsp90. nih.gov Hsp83 is a molecular chaperone that plays a crucial role in the folding and stability of many proteins essential for parasite survival. nih.gov Researchers have identified benzamide (B126) derivatives that selectively inhibit TbHsp83 over its human counterpart, highlighting the potential for developing parasite-specific inhibitors. nih.gov

Another vital process in trypanosomes that presents a potential drug target is the nuclear cap-binding complex . This complex is essential for the processing of all messenger RNAs (mRNAs) in the parasite. nih.gov Structural differences between the trypanosomal and human nuclear cap-binding complexes could be exploited for the development of targeted therapies. nih.gov

The trypanothione (B104310) system , which is unique to trypanosomatids, is another attractive target. Enzymes such as trypanothione synthetase and trypanothione reductase are critical for the parasite's defense against oxidative stress and are the targets of the active metabolite of melarsoprol, melarsen oxide. nih.govpatsnap.com Developing new inhibitors of these enzymes could lead to effective trypanocidal drugs.

Other potential targets include N-myristoyltransferase (NMT) , an enzyme involved in the essential post-translational modification of proteins, and components of the parasite's unique cAMP signaling pathways , such as the cAMP Response Proteins (CARPs). researchgate.net

**Table 2: Novel Biochemical Targets in *Trypanosoma brucei***

| Target | Function | Rationale for Targeting | Reference |

| Hsp83 | Molecular chaperone | Essential for protein folding and parasite survival; structural differences from human Hsp90 allow for selective inhibition. | nih.gov |

| Nuclear Cap-Binding Complex | mRNA processing | Vital for parasite survival; structural differences from the human complex offer a therapeutic window. | nih.gov |

| Trypanothione Synthetase/Reductase | Redox metabolism | Unique to trypanosomatids and essential for defense against oxidative stress. | nih.govpatsnap.com |

| N-myristoyltransferase (NMT) | Protein modification | Essential for the function of many proteins involved in parasite viability. | researchgate.net |

| cAMP Response Proteins (CARPs) | Signal transduction | Components of a unique signaling pathway in trypanosomes. | researchgate.net |

Strategies to Circumvent Existing this compound Resistance Mechanisms

A major challenge in the treatment of African trypanosomiasis is the development of resistance to existing drugs, including this compound and its derivatives. The primary mechanism of resistance to melaminophenyl arsenicals is the reduced uptake of the drug by the parasite. This is often due to mutations in or loss of specific transporters on the parasite's surface.

The P2 adenosine (B11128) transporter , encoded by the TbAT1 gene, was initially identified as a key route of entry for this compound and the diamidine drug pentamidine (B1679287). gla.ac.uknih.govnih.govdundee.ac.uk Loss of this transporter leads to a decrease in drug sensitivity. gla.ac.uknih.gov However, research has shown that the loss of TbAT1 alone only confers a low level of resistance, suggesting the involvement of other transporters. nih.gov